molecular formula C6Br4N2O4 B3253225 1,2,4,5-Tetrabromo-3,6-dinitrobenzene CAS No. 22230-49-5

1,2,4,5-Tetrabromo-3,6-dinitrobenzene

Cat. No. B3253225
CAS RN: 22230-49-5
M. Wt: 483.69 g/mol
InChI Key: VYXKSHYFXVRDRQ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-dinitrobenzene is a chemical compound with the molecular formula C6Br4N2O4 . It is a derivative of benzene, where the hydrogen atoms are replaced by bromine and nitro groups .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrabromo-3,6-dinitrobenzene consists of a benzene ring substituted with four bromine atoms and two nitro groups . The exact positions of these substituents can be determined from the name of the compound: the bromine atoms are located at the 1, 2, 4, and 5 positions of the benzene ring, while the nitro groups are at the 3 and 6 positions .

properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXKSHYFXVRDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285485
Record name 1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22230-49-5
Record name 1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22230-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Reactant of Route 2
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Reactant of Route 3
1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
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